Comparison of LogP Values Between 9-Hexadecyn-1-ol and Structural Analogs
9-Hexadecyn-1-ol has a predicted LogP of 4.68 . While a direct comparative value for 9-hexadecanol is not provided in the same source, class-level inference indicates that the triple bond significantly reduces lipophilicity compared to a fully saturated C16 alcohol (predicted LogP ≈ 5.8-6.0 for hexadecan-1-ol), which directly impacts its biological distribution and formulation requirements [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.68 |
| Comparator Or Baseline | Hexadecan-1-ol (C16:0 alcohol, LogP ≈ 5.8-6.0, class-level inference) |
| Quantified Difference | 9-Hexadecyn-1-ol is ~1.1-1.3 LogP units less lipophilic than the saturated analog. |
| Conditions | Predicted value based on ACD/Labs or similar computational models. |
Why This Matters
Lower LogP indicates improved aqueous solubility and different membrane partitioning behavior, which is a critical selection criterion for formulating compounds intended for biological assays or for designing molecules with specific bioavailability profiles.
- [1] 9-Hexadecanol Properties. PubChem CID: 8917. View Source
